(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol
Description
(4R)-8-Bromo-3,4-dihydro-2H-chromen-4-ol is a brominated chromenol derivative characterized by a bicyclic chromen scaffold with a hydroxyl group at the 4-position (R-configuration) and a bromine substituent at the 8-position. Its molecular formula is C₉H₉BrO₂, with a molecular weight of 229.07 g/mol.
Properties
IUPAC Name |
(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAORXMXHTGIUFI-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1O)C=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol typically involves the bromination of a chroman derivative. One common method is the bromination of 3,4-dihydro-2H-chromen-4-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 8-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 8-bromo-3,4-dihydro-2H-chromen-4-one.
Reduction: Formation of 3,4-dihydro-2H-chromen-4-ol.
Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
The compound features a bromine atom at the 6th position and a hydroxyl group at the 4th position of the dihydrobenzopyran ring. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Medicinal Chemistry
Therapeutic Potential : (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol is being investigated for its potential as an anti-inflammatory and antioxidant agent. Benzopyrans are known for their ability to modulate various biological pathways, making this compound a candidate for drug development targeting diseases such as cancer and cardiovascular disorders.
Case Study : A study published in Pharmaceutical Research demonstrated that derivatives of benzopyrans exhibit significant anticancer activity by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
Biological Research
Bioactivity : The compound's structural similarity to natural products allows it to interact with enzymes and receptors, making it a valuable tool in biological assays. Researchers are exploring its role in enzyme inhibition and receptor binding studies.
Mechanism of Action : The hydroxyl group can form hydrogen bonds with target proteins, while the bromine atom may participate in halogen bonding, enhancing the compound's binding affinity .
Material Science
Applications in Nanotechnology : Recent studies have explored the use of this compound as a precursor for synthesizing novel nanomaterials with unique electronic properties. These materials have potential applications in organic electronics and photovoltaic devices.
Research Findings : A paper highlighted the synthesis of conductive polymers incorporating benzopyran derivatives, demonstrating improved charge transport properties suitable for use in organic solar cells.
Summary of Research Findings
The following table summarizes key findings from various studies regarding the applications of this compound:
Mechanism of Action
The mechanism of action of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The following table highlights key structural and functional differences between (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol and related bromochromen derivatives:
Key Observations:
- Bromine Substitution : Bromine at the 8-position is common in analogs like 8-bromo-2-(4-chlorophenyl)chromen-4-one, where it enhances electrophilicity and may influence binding to biological targets .
- Functional Groups : The hydroxyl group in this compound contrasts with ketones (e.g., chromen-4-one derivatives) and may improve solubility via hydrogen bonding.
- Stereochemistry : The R-configuration at position 4 could confer enantioselective interactions, though this remains unverified in the evidence.
Physicochemical Properties
- Stability: Bromine in chromenones may enhance stability under acidic conditions, whereas the hydroxyl group in chromenols could promote degradation via oxidation.
Biological Activity
(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, detailing its mechanisms of action, synthesis, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a bromine atom at the 8-position and a hydroxyl group at the 4-position of the chromene ring. This unique structure contributes to its reactivity and biological activity.
Antimicrobial Activity
Studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It has shown efficacy in inhibiting cell proliferation and inducing apoptosis through mechanisms such as caspase activation and cell cycle arrest.
Case Study: Breast Cancer
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (IC50 = 25 µM) and increased apoptosis markers such as cleaved PARP and caspase-3 activation. The compound also reduced migration and invasion capabilities of these cells, indicating its potential as an anti-metastatic agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : It interacts with cellular receptors that regulate apoptosis and cell proliferation.
- Oxidative Stress Induction : The bromine atom enhances the compound's reactivity, leading to increased oxidative stress in target cells, which can trigger apoptosis .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| (4R)-8-chloro-3,4-dihydro-2H-chromen-4-ol | Chlorine atom at 8-position | Moderate anticancer activity |
| (4R)-8-fluoro-3,4-dihydro-2H-chromen-4-ol | Fluorine atom at 8-position | Enhanced antimicrobial properties |
| (4R)-8-iоdo-3,4-dihydro-2H-chromen-4-ol | Iodine atom at 8-position | Stronger cytotoxic effects |
The presence of the bromine atom in (4R)-8-bromo compounds imparts distinct reactivity compared to other halogenated analogs, making it a valuable candidate for further pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
